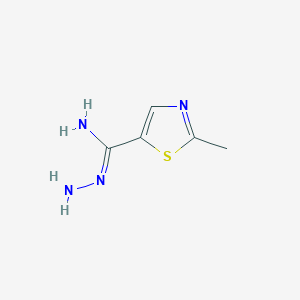

N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide

Description

Properties

Molecular Formula |

C5H8N4S |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

N'-amino-2-methyl-1,3-thiazole-5-carboximidamide |

InChI |

InChI=1S/C5H8N4S/c1-3-8-2-4(10-3)5(6)9-7/h2H,7H2,1H3,(H2,6,9) |

InChI Key |

NREZEISDTFMOBJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=NC=C(S1)/C(=N/N)/N |

Canonical SMILES |

CC1=NC=C(S1)C(=NN)N |

Origin of Product |

United States |

Preparation Methods

Cyclization from Alkyl 4-(Halo)-2-chloroacetoacetate and Thioacetamide

A well-documented method involves the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base (preferably triethylamine) in acetonitrile solvent. This process proceeds via:

- Cyclization to form the 2-methylthiazole ring.

- Followed by dehydration to yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be further converted to the carboximidamide derivative.

This method offers improved yields and milder conditions compared to traditional acid-catalyzed dehydration processes.

This process is advantageous due to the use of an amine base to neutralize generated acid and drive the reaction forward efficiently.

Synthesis via Thiosemicarbazide and Ethyl-2-chloroacetoacetic Ester (Hantzsch Reaction)

Another route involves:

- Reacting thiosemicarbazide derivatives with ethyl-2-chloroacetoacetic ester through a Hantzsch-type cyclization to form substituted thiazole intermediates.

- Subsequent nucleophilic substitution with chloroacetonitrile introduces nitrile functionality.

- Final transformation with thiosemicarbazide yields 2-amino-thiazole derivatives with carboximidamide groups.

This method has been reported to produce high yields (71–93% for thiazole intermediates and 51–62% for final amino-thiadiazole derivatives).

| Step | Reagents & Conditions | Outcome | Yield Range |

|---|---|---|---|

| 1 | Aldehydes + 4-methyl thiosemicarbazide (condensation) | Thiosemicarbazone derivatives | 78–90% |

| 2 | Thiosemicarbazone + ethyl-2-chloroacetoacetic ester (Hantzsch reaction) | Thiazole moieties | 71–93% |

| 3 | Thiazole derivatives + chloroacetonitrile + K2CO3 (nucleophilic substitution) | Substituted nitriles | 58–84% |

| 4 | Substituted nitriles + thiosemicarbazide | 2-Amino-1,3,4-thiadiazole compounds | 51–62% |

This sequence is versatile and allows structural modifications on the thiazole ring.

Amination via Bromination and Nucleophilic Substitution

A method for introducing amino groups at position 5 involves:

- Bromination of 2-amino-thiazole derivatives in DMF at room temperature.

- Followed by treatment with sodium hydrogen carbonate and an amine or sodium sulfide under heating to substitute the bromine with an amino group.

This method is effective for synthesizing 2-amino-4-substituted thiazolyl amines, which can be precursors to carboximidamide derivatives.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-Amino-thiazole + bromine in DMF, room temp | Bromothiazole intermediate | 3 hours stirring |

| 2 | Addition of NaHCO3 + amine or Na2S, heating 70 °C | Aminated thiazole derivative | Recrystallization purification |

This approach allows selective functionalization at the 5-position.

Synthesis of 2-Amino-5-methylthiazol Derivatives via Ethyl 4-bromo-3-oxopentanoate and Thiourea

A related approach to prepare 2-amino-5-methylthiazole derivatives includes:

- Reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol to form ester intermediates.

- Condensation with hydrazine hydrate to form acetohydrazide derivatives.

- Further reaction with carbon disulfide under basic conditions to yield thiazole-oxadiazole derivatives.

This method provides a route to functionalized thiazole derivatives with potential for further carboximidamide formation.

| Step | Reagents & Conditions | Outcome | Yield/Notes |

|---|---|---|---|

| 1 | Ethyl 4-bromo-3-oxopentanoate + thiourea, EtOH | Ester intermediate | Moderate to high yield |

| 2 | Ester + hydrazine hydrate reflux | 2-(2-Amino-5-methylthiazol-4-yl) acetohydrazide | 74% yield |

| 3 | Acetohydrazide + carbon disulfide + KOH | Thiazole-oxadiazole derivatives | 74% yield |

Characterization includes IR, 1H NMR, and elemental analyses confirming structure.

Research Results and Characterization Data

Spectroscopic Characterization

- IR Spectra: Characteristic bands for NH2 groups (~3300–3400 cm⁻¹), C=N (carboximidamide) stretching (~1600–1700 cm⁻¹), and thiazole ring vibrations.

- 1H NMR: Signals corresponding to methyl groups at position 2 (~2.3 ppm), amino protons (~6.2–7.0 ppm), and ring protons consistent with substitution patterns.

- Elemental Analysis: Confirmed expected C, H, N percentages consistent with proposed structures.

Yields and Purity

- Yields for key intermediates range from 60% to over 90%, depending on the method and purification.

- Purification typically involves recrystallization from DMF/water mixtures or column chromatography.

- TLC monitoring ensures reaction completion and product purity.

Summary Table of Preparation Methods for N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide

Chemical Reactions Analysis

Types of Reactions

N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Industry: Utilized in the development of biocides, fungicides, dyes, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially activating or inhibiting biochemical pathways . This interaction can lead to various physiological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide include other thiazole derivatives such as:

2-Amino-5-methylthiazole: Known for its antimicrobial and anticancer activities.

2-Amino-5-(methylthio)-1,3,4-thiadiazole: Used in the synthesis of various bioactive compounds.

Benzothiazole derivatives: Explored for their anti-tubercular and anticancer properties.

Uniqueness

N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide is unique due to its specific structure and the presence of both amino and carboximidamide functional groups

Biological Activity

N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide (commonly referred to as AMT) is a thiazole derivative that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the biological activity of AMT, including its synthesis, pharmacological properties, and relevant case studies.

1. Structure and Synthesis

AMT is characterized by its thiazole ring structure, which is known for various biological activities. The synthesis of AMT typically involves the reaction of 2-methylthiazole with carboximidamide derivatives. This compound has been synthesized as part of broader efforts to develop thiazole-based derivatives with enhanced biological properties.

2.1 Antimicrobial Activity

Research indicates that thiazole derivatives, including AMT, exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, studies have reported that AMT possesses:

- Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Demonstrated efficacy against fungi like Candida albicans and Aspergillus niger.

The minimum inhibitory concentration (MIC) values for AMT and related compounds typically range from 0.7 μg/mL to 4.01 mM, indicating potent activity compared to standard antibiotics like vancomycin and fluconazole .

2.2 Anticancer Properties

AMT has also been evaluated for its anticancer potential. Studies have indicated that it may inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia cells (K562). The IC50 values for these assays vary but suggest that AMT can effectively reduce cell viability at micromolar concentrations.

The mechanism by which AMT exerts its biological effects appears to involve multiple pathways:

3.1 Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of AMT against clinically relevant isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that AMT exhibited an MIC range of 0.7–2.8 μg/mL against these resistant strains, outperforming many conventional antibiotics .

3.2 Anticancer Evaluation

In a comparative study involving various thiazole derivatives, AMT was tested alongside other synthesized compounds for anticancer activity against several human cancer cell lines. The findings revealed that AMT had a significant growth-inhibitory effect on MCF-7 cells with an IC50 value comparable to leading anticancer agents .

4. Conclusion

This compound represents a promising candidate in the realm of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Future studies should focus on:

- In Vivo Efficacy : Assessing the pharmacokinetics and bioavailability in animal models.

- Mechanistic Studies : Detailed investigations into the molecular targets affected by AMT.

- Structure-Activity Relationship (SAR) : Further exploration of modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.